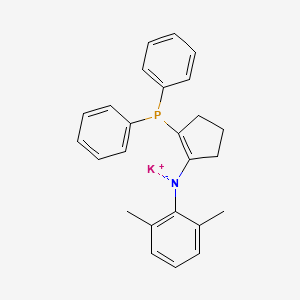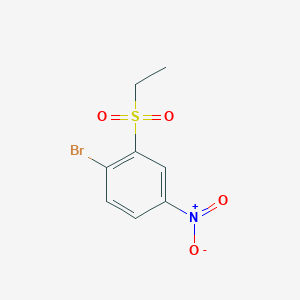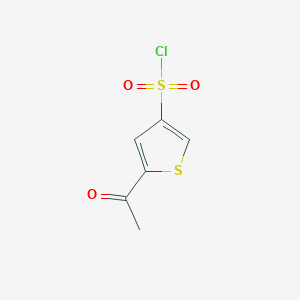
3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol is a chemical compound with the molecular formula C10H18F3NO and a molecular weight of 225.25 g/mol . This compound is characterized by the presence of an amino group, a cycloheptyl ring, and a trifluoromethyl group attached to a propanol backbone. It is used primarily in research and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of cycloheptylamine with 1,1,1-trifluoro-2-propanol under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
Analyse Chemischer Reaktionen
3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its unique structural properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol can be compared with other similar compounds such as:
3-Amino-1,1,1-trifluoropropan-2-ol: This compound lacks the cycloheptyl ring, making it less bulky and potentially less lipophilic.
1,1,1-Trifluoro-2-propanol:
(2S)-3-Amino-1,1,1-trifluoropropan-2-ol: This stereoisomer has different spatial arrangement of atoms, which can influence its biological activity and interactions.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C10H18F3NO |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
3-amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C10H18F3NO/c11-10(12,13)9(15,7-14)8-5-3-1-2-4-6-8/h8,15H,1-7,14H2 |
InChI-Schlüssel |
UOYZADVKYDKRQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)C(CN)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)




![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)

![3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime](/img/structure/B13154680.png)

![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride](/img/structure/B13154692.png)

![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal](/img/structure/B13154700.png)
